1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one
Description
Significance of α-Hydroxy Ketones in Contemporary Organic Chemistry Research
α-Hydroxy ketones, also known as acyloins, are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a ketone carbonyl group. alfa-chemistry.com This structural arrangement imparts unique chemical reactivity, making them valuable intermediates in a variety of synthetic transformations. They are integral components in many biologically active natural products, including sugars and antibiotics. semanticscholar.org
The synthetic utility of α-hydroxy ketones is extensive. They can be prepared through various methods, including the oxidation of ketones or the condensation of aldehydes. alfa-chemistry.com Their dual functionality allows them to participate in a wide array of reactions. The ketone moiety can undergo nucleophilic addition and condensation reactions, while the hydroxyl group can be involved in esterification, etherification, and oxidation. This versatility makes them key building blocks for the synthesis of more complex molecules. bioorganica.org.ua In medicinal chemistry, the α-hydroxy ketone motif is found in numerous pharmacologically active compounds, highlighting its importance as a pharmacophore.
The Thiophene (B33073) Moiety in Heterocyclic Chemistry and its Research Relevance
Thiophene is an aromatic five-membered heterocyclic compound containing a single sulfur atom. rsc.org This moiety is a cornerstone of heterocyclic chemistry and is frequently encountered in pharmaceuticals, agrochemicals, and materials science. rsc.orgchemicalbook.com The aromatic nature of thiophene is similar to that of benzene (B151609), and it readily undergoes electrophilic substitution reactions. nih.gov
The research relevance of the thiophene scaffold is vast and continually expanding. In drug discovery, the thiophene ring is often used as a bioisosteric replacement for a benzene ring, a strategy that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. rsc.org This substitution can lead to improved solubility, metabolic stability, and receptor binding affinity. rsc.org Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.com Furthermore, in materials science, thiophene-based polymers are integral to the development of organic semiconductors and organic light-emitting diodes (OLEDs). rsc.org
Contextualization of 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one within Thiophene and α-Hydroxy Ketone Chemistry
The compound this compound is a molecule that synergistically combines the structural features of both an α-hydroxy ketone and a substituted thiophene. This positions it as a molecule of interest at the intersection of these two important areas of chemical research. The thiophene ring is substituted at the 2- and 5-positions, a common substitution pattern for this heterocycle. The acyl group at the 2-position links the thiophene ring to the α-hydroxy ketone functionality.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues of chemical reactivity and application. The α-hydroxy ketone portion can be expected to undergo reactions typical of this functional group, such as oxidation to the corresponding α-diketone or reduction to a vicinal diol. The thiophene ring, being electron-rich, can participate in electrophilic substitution reactions, although the reactivity will be influenced by the nature of the substituents.
The synthesis of this compound would likely involve established methodologies in organic chemistry. One plausible route could be the Friedel-Crafts acylation of 2-ethylthiophene (B1329412) with a suitable two-carbon electrophile, followed by the introduction of the hydroxyl group. Alternatively, it could potentially be synthesized from a precursor like 1-(5-ethylthiophen-2-yl)ethanone (B92520) through an α-hydroxylation reaction.
Table 1: General Properties of Related Thiophene Ketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 1-(Thiophen-2-yl)ethanone | C₆H₆OS | 126.18 |
This table presents data for closely related compounds to provide context due to the lack of specific experimental data for this compound.
Scope and Objectives of Academic Investigations on the Compound and Related Structures
Given the chemical functionalities present in this compound, academic investigations could pursue several objectives. A primary goal would be the development of efficient and scalable synthetic routes to this compound and its derivatives. This would enable further exploration of its chemical and physical properties.
A significant area of investigation would be the exploration of its utility as a synthetic intermediate. The combination of the thiophene ring and the α-hydroxy ketone moiety provides multiple sites for further chemical modification, making it a potentially versatile building block for the synthesis of more complex heterocyclic systems. For example, the α-hydroxy ketone could be used to construct larger ring systems or to introduce additional stereocenters.
Furthermore, the biological activity of this compound and its analogs would be a key area of academic inquiry. Given that both thiophene and α-hydroxy ketone motifs are present in many bioactive molecules, it is plausible that this compound could exhibit interesting pharmacological properties. Screening for activities such as antimicrobial, antifungal, or anticancer effects would be a logical starting point for such investigations.
Table 2: Potential Areas of Academic Investigation
| Research Area | Key Objectives |
|---|---|
| Synthetic Chemistry | Development of efficient synthesis methods. Exploration of the compound as a building block for more complex molecules. |
| Medicinal Chemistry | Synthesis of derivatives and screening for biological activity (e.g., antimicrobial, anticancer). Structure-activity relationship (SAR) studies. |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4,9H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDATDQGSRVTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Ethylthiophen 2 Yl 2 Hydroxyethan 1 One and Analogues
Direct Preparative Routes for α-Hydroxy Ketones
Direct methods for the synthesis of α-hydroxy ketones involve the introduction of the hydroxyl group in a single or concerted reaction sequence, often through oxidation or specialized coupling reactions.
Metal-Free Approaches via Alkyne and Diazonium Salt Coupling with Heterocyclic Derivatives
A novel approach to α-dicarbonyl compounds, which are direct precursors to α-hydroxy ketones, involves the metal-free, photocatalytic arylation and dioxygenation of alkynes with arene diazonium salts. rsc.org This method utilizes an organic dye as a photocatalyst under aerobic conditions.
While this reaction yields a vicinal diketone (an α-dicarbonyl compound), it is a direct precursor to the target α-hydroxy ketone. The proposed mechanism involves a photoredox cycle where the excited dye reduces the diazonium salt to form an aryl radical. This radical adds to the alkyne, and the resulting vinyl radical reacts with molecular oxygen. A series of steps then leads to the diketone. For the synthesis of a thiophene-based analogue, a similar pathway could be envisioned using a thiophene (B33073) diazonium salt and an appropriate alkyne. Subsequent selective reduction of one of the carbonyl groups would yield the desired α-hydroxy ketone.
Table 1: Proposed Metal-Free Synthesis of α-Diketone Precursor
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |
|---|
Oxidation-Based Strategies for α-Hydroxyl Group Introduction
The direct α-hydroxylation of ketones is a common strategy for synthesizing α-hydroxy ketones. A metal-free method for this transformation involves the use of Oxone (potassium peroxymonosulfate) in the presence of a catalytic amount of a halogen source, such as sodium iodide or iodobenzene (B50100). rhhz.netmdpi.com
This reaction is thought to proceed through the in-situ generation of a hypervalent iodine species from the oxidation of iodobenzene by Oxone. nih.gov This species then facilitates the introduction of a hydroxyl group at the α-position of the ketone. This method is effective for a range of aryl alkyl ketones and could be applied to 1-(5-ethylthiophen-2-yl)ethan-1-one. rhhz.net
Table 2: Oxidation of Thiophene Ketone
| Substrate | Oxidant | Catalyst | Solvent | Product |
|---|
Conversion of Oxirane Intermediates to α-Hydroxy Ketones
The synthesis of α-hydroxy ketones can be achieved through the ring-opening of α,β-epoxy ketones. These oxirane intermediates can be prepared by the epoxidation of α,β-unsaturated ketones (chalcones). A study on thiophene-containing chalcone (B49325) analogues demonstrated their epoxidation using hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation) to form (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. researchgate.net
The subsequent ring-opening of these epoxides can be performed under various conditions to yield the α-hydroxy ketone. For instance, acid-catalyzed hydrolysis or specific base-catalyzed rearrangements can lead to the desired product. researchgate.netrsc.org This two-step sequence provides a reliable route to the target molecule, starting from the corresponding thiophene-containing chalcone.
Indirect and Chemo-Enzymatic Synthetic Pathways
Indirect methods typically involve the use of a precursor that is subsequently converted to the α-hydroxy ketone, while chemo-enzymatic routes combine chemical synthesis with biological transformations.
Utilization of α-Haloketone Precursors in Thiophene Functionalization
A well-established indirect route to α-hydroxy ketones is through the hydrolysis of α-haloketones. The synthesis of the required precursor, 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one, can be achieved by the bromination of 1-(5-ethylthiophen-2-yl)ethan-1-one. Analogous compounds such as 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one are known, indicating the feasibility of this initial step. uni.lucymitquimica.com
The subsequent conversion of the α-bromoketone to the α-hydroxyketone can be accomplished through nucleophilic substitution with a hydroxide (B78521) source. Alternatively, the α-bromoketone can first be converted to its corresponding acetate (B1210297) ester by reaction with sodium acetate, followed by hydrolysis to the alcohol. researchgate.net This two-step process avoids harsh basic conditions that might lead to side reactions.
A chemo-enzymatic variation of this method involves the enzymatic hydrolysis of the intermediate α-acetoxy ketone. For example, the biotransformation of 5-(4-acetoxy-1-butinyl)-2,2'-bithienyl to its corresponding hydroxy derivative has been reported, demonstrating that enzymes can effectively hydrolyze acetate esters on thiophene-containing molecules. unn.edu.ng
Table 3: Chemo-Enzymatic Synthesis via α-Haloketone
| Step | Reaction | Reagents/Enzyme | Product |
|---|---|---|---|
| 1 | Bromination | Br₂ or NBS | 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one |
| 2 | Acetoxylation | Sodium Acetate | 2-acetoxy-1-(5-ethylthiophen-2-yl)ethan-1-one |
Analogous Benzoin-Type Condensation Reactions for Thiophene-Based α-Hydroxy Ketones
The benzoin (B196080) condensation is a classic reaction for the synthesis of α-hydroxy ketones (acyloins) from aldehydes. nih.gov This reaction can be extended to heteroaromatic aldehydes, such as those derived from thiophene. The self-condensation of 5-ethylthiophene-2-carbaldehyde (B1583135) would yield 1,2-bis(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one, a symmetrical analogue of the target compound.
More relevant to the synthesis of the specific target molecule is the cross-benzoin condensation. Research has shown that thiazolium salts are effective catalysts for the benzoin condensation of thiophenecarboxaldehydes. koreascience.krresearchgate.net While the homo-condensation of 2-thiophenecarboxaldehyde often results in low yields of the "thienoin", the cross-benzoin reaction between 5-ethylthiophene-2-carbaldehyde and formaldehyde (B43269) (or a suitable formaldehyde equivalent) could theoretically produce 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one. The reaction is catalyzed by N-heterocyclic carbenes (NHCs), generated in situ from thiazolium or triazolium salts. nih.goveurjchem.commsu.edu
Table 4: Benzoin Condensation of Thiophene Aldehydes
| Aldehyde Substrate(s) | Catalyst Precursor | Base | Product Type |
|---|---|---|---|
| 2-Thiophenecarboxaldehyde | Thiazolium Salt | Triethylamine | Thienoin (α-hydroxy ketone) |
| 5-Ethylthiophene-2-carbaldehyde | Thiazolium Salt | Triethylamine | Symmetrical Thienoin |
Dynamic Kinetic Resolution of Aromatic α-Hydroxy Ketones, Including Thiophene Derivatives
Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral molecules, including α-hydroxy ketones. This method combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of aromatic α-hydroxy ketones, including those with a thiophene ring, DKR is often achieved through a chemoenzymatic approach. This typically involves a lipase (B570770) for the enantioselective acylation and a metal catalyst, frequently ruthenium-based, to facilitate the racemization of the unreacted alcohol.
A highly efficient protocol for the DKR of aromatic α-hydroxy ketones has been developed utilizing a ruthenium complex formed from commercially available [Ru(p-cymene)Cl2]2 and 1,4-bis(diphenylphosphino)butane. This catalyst effectively racemizes the α-hydroxy ketone at room temperature, which is compatible with the optimal temperature for the enzymatic kinetic resolution catalyzed by a lipase from Pseudomonas stutzeri. This synergistic system allows for the quantitative conversion of racemic aromatic α-hydroxy ketones into their corresponding esters with high enantioselectivity. Notably, this method has been successfully applied to α-hydroxy ketones bearing heteroaromatic rings such as thiophene and furan, yielding products with excellent enantioselectivities.
The mechanism of racemization is believed to proceed through the formation of an unsymmetrical diketone intermediate. This can lead to the formation of constitutional isomers when the two aryl substituents on the substrate are not identical. The efficiency of the DKR process is highlighted by the high yields and enantiomeric excesses achieved for a variety of substrates.
| Substrate (α-Hydroxy Ketone) | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Hydroxy-1,2-diphenylethanone | [Ru(p-cymene)Cl2]2 / DPPB | Pseudomonas stutzeri lipase | Isopropenyl acetate | >99 | >99 |
| 2-Hydroxy-1-phenyl-2-(thiophen-2-yl)ethanone | [Ru(p-cymene)Cl2]2 / DPPB | Pseudomonas stutzeri lipase | Isopropenyl acetate | 98 | 99 |
| 1,2-Di(thiophen-2-yl)-2-hydroxyethanone | [Ru(p-cymene)Cl2]2 / DPPB | Pseudomonas stutzeri lipase | Isopropenyl acetate | 97 | >99 |
Enzymatic and Biomimetic Approaches to α-Hydroxy Ketone Synthesis
Enzymatic and biomimetic methods offer green and highly selective alternatives for the synthesis of α-hydroxy ketones. These approaches often operate under mild reaction conditions and can provide access to enantiomerically pure compounds that are challenging to prepare via traditional chemical methods.
A prominent biocatalytic strategy involves the use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases. These enzymes catalyze the umpolung carboligation of aldehydes, a process that reverses the normal polarity of the carbonyl carbon, enabling it to act as a nucleophile. This allows for the formation of C-C bonds and the synthesis of α-hydroxy ketones from readily available aldehydes with high enantiomeric excess. Lyases with a broad substrate spectrum have been identified and successfully employed in these transformations. The use of recombinant whole cells overexpressing these lyases in biphasic media has led to high productivities, reaching up to 80-100 g/L with enantiomeric excesses often exceeding 99%.
Biomimetic approaches often draw inspiration from the catalytic mechanisms of enzymes like ThDP-dependent lyases. The key catalytic species in these enzymatic reactions is a nucleophilic carbene derived from the thiazolium ring of ThDP. This concept has been translated into organocatalysis, where synthetic thiazolium salts are used to generate nucleophilic carbenes for the synthesis of α-hydroxy ketones.
Another significant enzymatic route to α-hydroxy ketones involves whole-cell redox processes. Microorganisms possess a vast array of oxidoreductases that can catalyze the selective reduction of α-diketones to α-hydroxy ketones or the selective oxidation of vicinal diols. These redox machineries, either through the use of isolated enzymes with cofactor regeneration systems or directly with whole cells, can achieve high yields and enantioselectivities.
| Enzymatic/Biomimetic Method | Key Catalyst/Enzyme | Substrate(s) | Product | Key Features |
| Umpolung Carboligation | Thiamine Diphosphate (ThDP)-dependent lyases | Aldehydes | Enantiopure α-hydroxy ketones | High enantioselectivity (>99% ee), high productivity in biphasic systems. |
| Whole-Cell Redox | Microorganisms (various oxidoreductases) | α-Diketones or vicinal diols | Enantiopure α-hydroxy ketones | High yields and enantioselectivities through selective reduction or oxidation. |
| Biomimetic Catalysis | Thiazolium salt organocatalysts | Aldehydes | α-Hydroxy ketones | Mimics the action of ThDP-dependent enzymes for C-C bond formation. |
Synthesis of Functionalized and Substituted Thiophene-Based α-Hydroxy Ketone Derivatives
The synthesis of functionalized and substituted thiophene-based α-hydroxy ketones is crucial for developing analogs with tailored properties. One common strategy involves the synthesis of a substituted 2-acetylthiophene (B1664040) precursor, which can then be converted to the desired α-hydroxy ketone.
A versatile method for preparing 5-aryl-2-acetylthiophene derivatives starts with the Vilsmeier-Haack reaction of acetophenones. This reaction generates β-aryl-β-chloroacroleins, which serve as key intermediates. Subsequent reaction of these intermediates with sodium sulfide (B99878) nonahydrate, followed by treatment with chloroacetone (B47974) and potassium carbonate, leads to the formation of the desired 5-aryl-2-acetylthiophenes in good yields. The resulting substituted 2-acetylthiophene can then be subjected to α-hydroxylation to yield the final product.
Another approach involves the direct functionalization of the thiophene ring. For instance, the Fiesselmann thiophene synthesis allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. While this method does not directly yield α-hydroxy ketones, the resulting functionalized thiophenes can be further elaborated to introduce the desired side chain.
Furthermore, metal-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted thiophenes. For example, palladium-catalyzed reactions of functionalized alkynes bearing a sulfur-containing nucleophile can lead to the regioselective synthesis of a variety of substituted thiophenes. These pre-functionalized thiophenes can then be acylated and hydroxylated to produce the target α-hydroxy ketone derivatives.
| Synthetic Strategy | Key Reaction | Starting Materials | Intermediate/Product |
| Vilsmeier-Haack Approach | Vilsmeier-Haack reaction, cyclization | Acetophenones, POCl3, DMF, Na2S·9H2O, chloroacetone | 5-Aryl-2-acetylthiophenes |
| Fiesselmann Synthesis | Michael addition, Dieckmann condensation | α,β-Acetylenic esters, thioglycolic acid derivatives | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
| Metal-Catalyzed Cyclization | Palladium-catalyzed heterocyclization | Functionalized alkynes with sulfur nucleophiles | Substituted thiophenes |
Mechanistic Investigations of Synthetic Transformations and Reactivity
Radical Species Participation in α-Hydroxy Ketone Formation Pathways
The formation of α-hydroxy ketones can proceed through various pathways, including those that involve radical intermediates. One such pathway is the aerobic oxidation of the α-C(sp³)–H bond in the corresponding ketone precursor, a reaction often initiated by a base. researchgate.net Additionally, photoredox-catalyzed reactions provide a modern avenue for generating these structures. For instance, the insertion of sulfoxonium ylides into carboxylic acids to form α-acyloxy ketones, which are direct precursors to α-hydroxy ketones, has been shown through experimental and computational studies to proceed via a stepwise proton-assisted electron transfer mechanism. organic-chemistry.org
Another relevant transformation involves the generation of acyl radicals from α-keto acids through the release of carbon dioxide, which can then participate in coupling reactions. acs.org A method for synthesizing α-hydroxyacetophenone compounds specifically through a free radical addition-coupling reaction has also been patented, highlighting the utility of radical pathways in constructing this molecular framework. google.com While these mechanisms are established for the general class of α-hydroxy ketones, specific investigations into radical-mediated formation of 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one are not extensively documented, but these principles outline plausible synthetic routes.
Computational Elucidation of Proton Shuttle Mechanisms in Catalytic Reactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating complex reaction mechanisms at a molecular level. For catalytic reactions leading to α-hydroxy ketones, understanding the role of proton shuttling is essential for optimizing reaction conditions and catalyst design. DFT studies on related systems, such as the B(C₆F₅)₃-catalyzed transfer hydrogenation of ketones, have detailed the intricate pathways of proton and hydride transfer. acs.orgnih.gov These studies reveal that direct proton transfer from a catalyst-water complex to a carbonyl oxygen can be kinetically unfavorable, suggesting more complex, multi-step mechanisms are at play. acs.org
In many catalytic cycles, acidic or basic residues within a catalyst or co-catalyst facilitate the transfer of protons, lowering the activation energy of key steps like enol or enolate formation. For example, in the synthesis of α,α'-dihydroxy ketones, tertiary amine catalysts are believed to operate through mechanisms that involve proton abstraction and donation. While specific computational models for the synthesis of this compound are not detailed in the literature, these general findings underscore the importance of catalyst-mediated proton relays in facilitating the formation of the α-hydroxy ketone moiety.
Stereochemical Pathways and Racemization Mechanisms in α-Hydroxy Ketone Systems
The carbon atom bearing the hydroxyl group in α-hydroxy ketones is a chiral center, making stereochemistry a critical aspect of their synthesis and reactivity. However, this stereocenter is prone to racemization, particularly under acidic or basic conditions. youtube.com The mechanism for this loss of stereochemical integrity involves the formation of a planar, achiral enol or enolate intermediate. youtube.com
Under basic conditions, a base abstracts the acidic proton from the α-carbon, generating a planar enolate. Subsequent protonation of this intermediate can occur from either face of the double bond with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture. youtube.com Similarly, under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form a planar enol intermediate. Tautomerization back to the ketone can then proceed via protonation from either face, again resulting in racemization. youtube.com
Beyond chemical methods, biocatalytic approaches can also influence stereochemistry. The racemization of α-hydroxyketones can be accomplished using whole microbial cells, which proceeds through an equilibrium-controlled enzymatic oxidation-reduction sequence via the corresponding α-diketone intermediate. researchgate.net
Table 1: Conditions and Mechanisms for Racemization of α-Hydroxy Ketones
| Condition | Catalyst/Medium | Key Intermediate | Outcome |
|---|---|---|---|
| Acidic | Aqueous Acid (e.g., H₂SO₄) | Planar Enol | 50:50 mixture of enantiomers (racemic mixture). youtube.com |
| Basic | Aqueous Base (e.g., NaOH) | Planar Enolate Anion | 50:50 mixture of enantiomers (racemic mixture). youtube.com |
Role of Organometallic Reagents in the Formation of α-Hydroxyacetophenones
Organometallic reagents play a pivotal role in the synthesis of α-hydroxyacetophenones and related structures like this compound. A highly effective and general method involves the use of functionalized arylmagnesium species (Grignard reagents) and their subsequent transmetalation to arylzinc intermediates. nih.govorganic-chemistry.org
This process begins with an arylmagnesium reagent, which is then converted to a more functionally-group-tolerant arylzinc species. This organozinc intermediate undergoes a copper(I)-catalyzed acylation reaction with acetoxyacetyl chloride. nih.gov This step forms an α-acetoxyacetophenone intermediate. The final step is the acidic hydrolysis of the acetate (B1210297) protecting group to yield the target α-hydroxyacetophenone. organic-chemistry.org This method is advantageous as it avoids the formation of polymeric side products that can occur under other conditions and is scalable for larger production. organic-chemistry.org The versatility of this approach suggests it is a viable pathway for the synthesis of this compound, starting from a 5-ethylthiophen-2-ylmagnesium halide.
Table 2: Key Reagents and Their Roles in Organometallic Synthesis of α-Hydroxyacetophenones
| Reagent Type | Example | Role in Synthesis |
|---|---|---|
| Organomagnesium Reagent | Arylmagnesium bromide | Source of the aryl nucleophile. nih.gov |
| Transmetalation Agent | Zinc Chloride (ZnCl₂) | Forms a more selective organozinc intermediate. organic-chemistry.org |
| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the acylation of the organozinc reagent. organic-chemistry.org |
| Acylating Agent | Acetoxyacetyl chloride | Provides the two-carbon acetyl group with a protected hydroxyl. nih.gov |
Chemical Transformations and Derivatization Strategies of the Compound
Reactions of the α-Hydroxy Ketone Functional Group
The α-hydroxy ketone moiety, also known as an acyloin, is a key reactive center in the molecule. It comprises a carbonyl group and an adjacent hydroxyl group, both of which can participate in a variety of chemical transformations. These reactions include stereoselective reductions to form diols and nucleophilic attacks at the electrophilic carbonyl carbon.
The reduction of the carbonyl group in α-hydroxy ketones offers a direct route to valuable 1,2-diol structures. The inherent chirality of the existing hydroxyl-bearing carbon allows for diastereoselective reductions, leading to either syn- or anti-diol products depending on the reagents and reaction conditions employed.
Enzymatic and Biocatalytic Reductions: Biocatalysis presents a powerful tool for achieving high levels of stereoselectivity in the synthesis of chiral alcohols and diols. Enzymes such as butanediol (B1596017) dehydrogenases (also known as acetoin reductases) and other oxidoreductases can catalyze the enantioselective reduction of α-hydroxy ketones to the corresponding vicinal diols. nih.gov These enzymatic systems, which often utilize cofactors like NAD(P)H, are known for their high regio- and stereoselectivity. nih.govgoogle.com For instance, the reduction of α-diketones often proceeds through an α-hydroxy ketone intermediate, which is then further reduced to a diol with a specific stereochemistry. nih.gov The application of enzymes like acetylacetoin reductase (AAR) has been shown to produce chiral α,β-dihydroxyketones with high enantiomeric excess (>95%). nih.govresearchgate.net By applying such enzymatic strategies to 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one, it is possible to synthesize optically active (1R,2R)- or (1S,2S)-1-(5-ethylthiophen-2-yl)ethane-1,2-diol and its diastereomers.
Chemical Reductions: Conventional chemical reducing agents can also be used to achieve diastereoselective reduction. The stereochemical outcome is often governed by the directing influence of the existing α-hydroxyl group, which can chelate to the metal hydride reagent, leading to preferential delivery of the hydride from one face of the carbonyl group.
While direct conversion to amino alcohols is less commonly documented for α-hydroxy ketones, multi-step synthetic sequences can be envisioned. This could involve oxidation of the secondary alcohol to an α-diketone, followed by selective reductive amination of one carbonyl group.
The carbonyl carbon of the α-hydroxy ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. ncert.nic.in These nucleophilic addition reactions are a fundamental class of transformations for aldehydes and ketones. ksu.edu.sataylorfrancis.com
Reactions at the Carbonyl Center: The mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.inopenochem.org Under basic conditions, a strong nucleophile attacks first, followed by protonation of the resulting alkoxide. openochem.org Under acidic conditions, the carbonyl oxygen is protonated first, which activates the carbonyl group towards attack by weaker nucleophiles. openochem.org
Common nucleophilic addition reactions applicable to this compound include:
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. ksu.edu.sa
Organolithium Reagents: Similar to Grignard reagents, these provide another route to tertiary alcohols. taylorfrancis.com
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin. ncert.nic.in
Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into an alkene.
Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (NaBH₄) | 1,2-Diol |
| Organometallic | Ethylmagnesium bromide (EtMgBr) | Tertiary Alcohol |
| Cyanide | Sodium cyanide (NaCN) / H⁺ | Cyanohydrin |
| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |
Reactions at the Hydroxyl Center: The hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions. Typical transformations include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) produces ethers.
Chemical Modifications and Functionalization of the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The reactivity and regioselectivity of these substitutions on the 5-ethylthiophene moiety are influenced by the electronic properties of the existing substituents: the electron-donating ethyl group at the 5-position and the electron-withdrawing 2-acyl group.
The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic substitution. smolecule.compearson.com The directing effects of the substituents determine the position of the incoming electrophile. The ethyl group is an activating, ortho, para-director, favoring substitution at positions 4 and 3. The 2-acyl group is a deactivating, meta-director, which also directs incoming electrophiles to the 4-position. Therefore, electrophilic substitution is strongly favored to occur at the C4 position of the thiophene ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
| Bromination | NBS, CCl₄ | 1-(4-Bromo-5-ethylthiophen-2-yl)-2-hydroxyethan-1-one |
| Nitration | HNO₃, H₂SO₄ | 1-(5-Ethyl-4-nitrothiophen-2-yl)-2-hydroxyethan-1-one |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-5-ethylthiophen-2-yl)-2-hydroxyethan-1-one |
Beyond electrophilic substitution, other strategies can be employed to functionalize the thiophene ring, particularly at the more challenging C3 position. One powerful method is directed ortho-metalation. This involves deprotonation of the ring with a strong base, such as an organolithium reagent, followed by quenching the resulting lithiated species with an electrophile. The C3 proton is expected to be more acidic than the C4 proton due to the inductive effect and potential chelating ability of the adjacent carbonyl group, thus favoring metalation and subsequent functionalization at the C3 position.
Cyclization and Heterocycle Formation Reactions Involving the Compound
The bifunctional nature of this compound makes it an excellent substrate for constructing novel heterocyclic systems. The α-hydroxy ketone unit can react with various dinucleophilic reagents to form new rings.
For example:
Reaction with hydrazines or substituted hydrazines can lead to the formation of pyridazine derivatives.
Condensation with compounds containing active methylene (B1212753) groups can be a route to various five- or six-membered heterocycles.
A highly efficient, metal-free [3+2] cyclization/rearrangement reaction between α-hydroxy ketones and trifluoromethyl N-acylhydrazones has been developed to synthesize multi-substituted trifluoromethyloxazolines. rsc.org
Intramolecular cyclization reactions are also possible. For instance, base-catalyzed intramolecular cyclization of related aminoacetylenic ketones is a known method for synthesizing 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com
Furthermore, the thiophene ring itself can be part of a larger fused heterocyclic system. Reagents like thiophene-2,3-dialdehyde have been shown to react with primary amines and thiols to create stable thieno[2,3-c]pyrrole-bridged structures. nih.gov This highlights the potential for derivatizing the core compound with appropriate functional groups to enable similar annulation strategies.
Advanced Analytical Methodologies for Characterization and Structural Elucidation
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one would be expected to show distinct signals corresponding to each type of proton in the molecule. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The protons on the thiophene (B33073) ring would likely appear as two doublets in the aromatic region, characteristic of a 2,5-disubstituted thiophene. The methylene protons of the hydroxyethanone moiety would likely present as a singlet, and the hydroxyl proton would also be a singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ketone would be expected to appear significantly downfield. The carbon atoms of the thiophene ring would resonate in the aromatic region. The carbons of the ethyl group and the methylene carbon of the hydroxyethanone group would appear in the aliphatic region of the spectrum.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group, and between the adjacent protons on the thiophene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Multiplicity |
| ~1.3 | Triplet |
| ~2.8 | Quartet |
| ~4.8 | Singlet |
| ~3.5 | Singlet |
| ~6.9 | Doublet |
| ~7.6 | Doublet |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1660-1680 cm⁻¹ would correspond to the C=O stretching vibration of the ketone, with the frequency being slightly lowered due to conjugation with the thiophene ring. The C-H stretching vibrations of the ethyl group and the thiophene ring would appear around 2850-3100 cm⁻¹. Vibrations associated with the C=C bonds of the thiophene ring would be observed in the 1400-1600 cm⁻¹ region.
| Predicted IR Absorption Bands |
| Frequency Range (cm⁻¹) |
| 3200-3600 (broad) |
| 2850-3100 |
| 1660-1680 (strong, sharp) |
| 1400-1600 |
Table 2: Predicted characteristic Infrared absorption bands for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (molecular weight: 170.23 g/mol ), a high-resolution mass spectrum would confirm the elemental composition. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve cleavage of the bond between the carbonyl group and the hydroxymethyl group, leading to a prominent fragment corresponding to the 5-ethylthiophen-2-yl-carbonyl cation. Other fragmentations could include the loss of the ethyl group from the thiophene ring.
| Predicted Mass Spectrometry Data |
| m/z |
| 170 |
| 139 |
| 111 |
| 141 |
Table 3: Predicted major fragments in the mass spectrum of this compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within a mixture.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention time of the compound would be characteristic under specific chromatographic conditions. A purity assessment would be made by integrating the peak area of the main compound and any impurities detected, typically using a UV detector set at a wavelength where the thiophene chromophore absorbs.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and energetic properties of 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize the molecule's geometry and determine its electronic properties. nih.govnanobioletters.com These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential (nucleophilic), while the hydrogen of the hydroxyl group and the carbons of the thiophene (B33073) ring are potential electrophilic centers.
DFT is also instrumental in calculating reaction energies, which helps in understanding the thermodynamics of potential reactions. For instance, the energy changes associated with oxidation, reduction, or condensation reactions involving the α-hydroxy ketone moiety can be computed. nih.gov This information is vital for predicting the feasibility and outcomes of chemical transformations.
Table 1: Representative DFT-Calculated Electronic Properties for a Thiophene Derivative
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
Note: The data in this table are representative values for a similar thiophene derivative and are intended for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations of Thiophene-Based α-Hydroxy Ketones
The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. The presence of single bonds allows for rotation, leading to various conformers with different energies. A key aspect of the conformational analysis of α-hydroxy ketones is the torsional preference around the bond connecting the carbonyl and hydroxyl-bearing carbons. rsc.org Intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen can play a significant role in stabilizing certain conformations. rsc.org
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. rsc.orgmdpi.com By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal preferred conformations, the dynamics of intramolecular hydrogen bonds, and interactions with solvent molecules. mdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and properties. The trajectory from an MD simulation can be analyzed to understand the stability of different conformers and the energy barriers between them. mdpi.com
Quantum Chemical Descriptors for Predicting Reactivity and Selectivity
Quantum chemical descriptors derived from electronic structure calculations are used to predict the reactivity and selectivity of this compound. These descriptors provide quantitative measures of local and global reactivity. nih.gov
Global Descriptors:
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it indicates resistance to change in electron distribution.
Electronegativity (χ): The negative of the chemical potential, it measures the ability to attract electrons.
Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule.
Local Descriptors:
Fukui Functions (f(r)): These are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net By analyzing the electron density changes upon adding or removing an electron, Fukui functions can pinpoint specific atoms that are most susceptible to a particular type of reaction. nih.govresearchgate.net
Dual Descriptor (Δf(r)): This descriptor helps to distinguish between nucleophilic and electrophilic sites more clearly. A positive value indicates a site prone to nucleophilic attack, while a negative value suggests an electrophilic site. researchgate.net
For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen atoms and the thiophene ring are potential sites for electrophilic attack.
Table 2: Predicted Reactive Sites in a Thiophene-Based Ketone using Fukui Functions
| Atom/Region | Predicted Reactivity | Rationale |
|---|---|---|
| Carbonyl Carbon | High for Nucleophilic Attack | Positive charge concentration, high f+ value |
| Carbonyl Oxygen | High for Electrophilic Attack | High electron density, high f- value |
| Thiophene Ring Carbons | Moderate for Electrophilic Attack | Aromatic system with delocalized π-electrons |
Note: This table is based on general principles of reactivity for α-hydroxy ketones and thiophene derivatives.
In Silico Modeling of Structure-Reactivity and Structure-Stability Relationships
In silico modeling, particularly the development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), provides a framework for correlating the molecular structure of this compound with its reactivity and stability. nih.govrsc.org These models use calculated molecular descriptors (e.g., electronic, topological, and steric parameters) to build mathematical equations that can predict specific properties. nih.gov
For structure-reactivity relationships, descriptors such as HOMO/LUMO energies, Mulliken charges, and the electrophilicity index can be used to predict the rate constants of reactions or the molecule's affinity for a particular substrate. For instance, a QSAR model could be developed to predict the antioxidant capacity of a series of thiophene derivatives by correlating it with their calculated ionization potentials.
For structure-stability relationships, computational models can predict thermal stability or decomposition pathways. By calculating bond dissociation energies, for example, the weakest bonds in the molecule can be identified, providing insight into its likely fragmentation patterns under thermal stress. mdpi.com These in silico approaches are invaluable for the rational design of new thiophene derivatives with tailored reactivity and enhanced stability, reducing the need for extensive experimental trial-and-error. nih.gov
Exploratory Studies of Biological Activity and Molecular Interactions Mechanistic Research Focus
In Vitro Investigation of Cellular Responses and Mechanistic Pathways
In vitro studies on various thiophene-containing molecules, which share the core thiophene (B33073) ring with 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one, have revealed a spectrum of cellular activities, including anti-inflammatory, antifungal, and cytotoxic responses.
Anti-inflammatory Responses: Analogues of the subject compound have demonstrated notable anti-inflammatory properties. Certain thiophene derivatives have been shown to modulate inflammatory pathways by reducing the gene expression of pro-inflammatory cytokines. In ex vivo assays using lung slices, one such analogue, at a concentration of 50 mM, was able to decrease the expression of interleukin-1β (IL-1β), IL-6, IL-8, IL-12, tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). nih.gov Another thiophene derivative exhibited a more potent, dose-dependent anti-inflammatory effect than salicylic (B10762653) acid in light-induced macrophages, a response attributed to the reduction of TNF-α and IL-6 gene expression. nih.gov The mechanism of action for some novel thiophenes has been linked to the inhibition of protein denaturation, a key factor in inflammatory processes. mjms.mk For instance, Schiff base derivatives of thiophene have shown significant free radical scavenging activity, which is another important mechanism for mitigating inflammation. plu.mx
Antifungal and Antibacterial Activity: The thiophene moiety is a key component in various compounds exhibiting antimicrobial properties. N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potent antifungal agents. daneshyari.com Their mechanism of action is believed to involve the inhibition of enzymes crucial to the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. daneshyari.comnih.gov This is supported by scanning electron microscopy studies that revealed significant morphological changes to the fungal cell wall. daneshyari.com Furthermore, the derivative 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) has shown efficacy against fluconazole-resistant Candida species, inducing cellular changes consistent with apoptosis. nih.gov Thiophene-based chalcones and other derivatives have also demonstrated promising activity against drug-resistant Gram-negative bacteria such as A. baumannii and E. coli. nih.govnih.gov
Cytotoxic and Anticancer Responses: The cytotoxic potential of thiophene analogues against cancer cell lines has been an area of active investigation. A naturally occurring thiophene, 2-(pro-1-ynyl)-5-(5,6-dihydroxypenta-1,3-diynyl) thiophene (PYDDT), was found to induce mitochondrial-mediated apoptosis in human colon cancer (SW620) cells. mdpi.com This process was characterized by the activation of caspases, release of cytochrome c, and changes in mitochondrial membrane potential, mediated through a JNK/ROS pathway. mdpi.com Additionally, synthetic thiophene-based hydroxamate derivatives have shown potent antiproliferative and anti-migratory effects in vitro and significant antitumor activity in in vivo xenograft models. nih.gov
Exploration of Potential Molecular Targets and Binding Modes in Biological Systems
Research into thiophene derivatives has identified several potential molecular targets, primarily enzymes, which are critical to various pathological processes.
Enzyme Targets: For the anti-inflammatory actions of thiophene analogues, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are prominent targets. nih.govbohrium.comresearchgate.net These enzymes are central to the inflammatory cascade, and their inhibition is a well-established strategy for anti-inflammatory drugs. In the context of oncology, histone deacetylases (HDACs) have been identified as a key target for thiophene-based hydroxamate derivatives, which exhibit anticancer properties. nih.gov For antifungal activity, enzymes within the ergosterol biosynthesis pathway are the proposed targets for several thiophene-containing compounds. daneshyari.comnih.gov
Molecular Docking and Binding Mode Analysis: Computational methods, such as molecular docking, have been employed to predict and analyze the binding interactions between thiophene derivatives and their putative biological targets. Docking studies have corroborated experimental findings, for example, by showing a strong binding affinity of a Thiosemicarbazide Schiff base (TSB) derivative with a target protein from Candida albicans. plu.mx Similarly, these computational approaches have been used to understand the intermolecular forces governing the interaction between thiophene analogues and bacterial enzymes, aiding in the rational design of more potent antibacterial agents. researchgate.net The sulfur atom within the thiophene ring is often highlighted for its ability to form hydrogen bonds, potentially enhancing the binding affinity of the molecule to its receptor. nih.gov
Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms (if applicable to analogues)
Several studies have quantified the inhibitory effects of thiophene analogues on specific enzymes and elucidated their mechanisms of inhibition.
Many compounds containing the thiophene scaffold have been characterized as inhibitors of key enzymes. As mentioned, COX and LOX are primary targets for anti-inflammatory thiophene derivatives. nih.govresearchgate.net Thiophene-based hydroxamates have been developed as potent histone deacetylase inhibitors (HDACis), a class of enzymes that play a critical role in epigenetic regulation and are validated targets in cancer therapy. nih.gov Some naturally derived thiophenes have also demonstrated the ability to inhibit neuraminidase, an enzyme crucial for viral propagation. encyclopedia.pub The antifungal mechanism of certain thiophene derivatives is linked to the disruption of the fungal cell membrane via the inhibition of ergosterol synthesis. daneshyari.comnih.gov
The table below summarizes the inhibitory activity of selected thiophene analogues against various enzyme targets.
| Compound Class | Target Enzyme | Biological Activity | IC₅₀ / MIC Value |
| Thiosemicarbazide Schiff base (TSB) | Candida albicans target protein | Antifungal | Binding Affinity: -6.4 kcal/mol |
| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Candida spp. | Antifungal | MIC: 100 to 200 µg/mL |
| Thiophene-based hydroxamate derivatives | Histone Deacetylases (HDACs) | Anticancer | - |
| Natural Thiophene Derivatives | Neuraminidase | Antiviral | IC₅₀: 351.15 to 986.54 µM |
| Thiophene Derivatives | Cyclooxygenase (COX) / Lipoxygenase (LOX) | Anti-inflammatory | - |
Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding within Cell-Based Models
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiophene derivatives, SAR analyses have provided valuable insights into the chemical features that govern their efficacy.
For Anti-inflammatory Activity: The presence of specific functional groups on the thiophene scaffold has been correlated with anti-inflammatory potential. Groups such as carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) moieties are frequently associated with enhanced inhibition of COX and LOX enzymes. nih.govresearchgate.net In one study, the substitution of a phenyl ring on the thiophene core with electron-withdrawing groups, such as 2'-chloro or 4'-chloro, led to significant in vitro anti-inflammatory activity, whereas derivatives with hydroxyl, nitro, methyl, methoxy, or dimethylamino groups were inactive. mjms.mk
For Antimicrobial Activity: In the case of antifungal benzo[b]thiophene derivatives, the presence of hydroxyl groups on an aryl substituent was found to be essential for activity. researchgate.net For antibacterial thiophenes, the position and nature of substituents play a critical role. For example, attaching a 4-chlorophenyl group to the amide at the 2-position of the thiophene ring enhanced potency in ortho-substituted derivatives. nih.gov
General Considerations: The thiophene ring itself is often considered a valuable pharmacophore. It is frequently used as a bioisostere for a monosubstituted phenyl ring, a strategy employed to improve a compound's physicochemical properties, metabolic stability, and binding affinity without losing the desired biological activity. nih.gov SAR studies on thiophene-based HDAC inhibitors have successfully guided the development of analogues with improved drug-like properties and more potent anticancer effects. nih.gov
Future Research Trajectories and Potential Non Biological Applications
Innovation in Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes to α-hydroxy ketones is a critical area of research. Future efforts for synthesizing 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one will likely move away from traditional methods, which often rely on stoichiometric and hazardous reagents, toward greener alternatives.
Key areas for innovation include:
Biocatalysis: The use of enzymes, such as butanediol (B1596017) dehydrogenase, offers a highly selective and environmentally friendly pathway to chiral α-hydroxy ketones. nih.gov This approach, which operates under mild conditions in aqueous media, could be explored for the asymmetric reduction of a corresponding 1,2-diketone precursor to yield enantiomerically pure this compound.
Aerobic Oxidation: Utilizing molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. acs.orgnih.gov Catalytic systems that can facilitate the direct aerobic α-hydroxylation of the parent ketone, 1-(5-ethylthiophen-2-yl)ethanone (B92520), would represent a significant advancement in sustainability by producing water as the only byproduct.
Photocatalysis: Visible-light photocatalysis provides a powerful tool for activating molecules under mild conditions. Research into dual iridium/palladium catalytic systems, which use water as the oxygen source and aerial oxygen as the oxidant, presents a sustainable method for α-hydroxy ketone synthesis. organic-chemistry.org
Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions or the use of green solvents like deep eutectic solvents can drastically reduce the environmental impact of synthesis. rsc.org Microwave-assisted organic synthesis (MAOS) is another promising green technique that can significantly shorten reaction times. derpharmachemica.com
| Methodology | Key Features | Potential Advantages for Synthesis | References |
|---|---|---|---|
| Biocatalysis (Enzymatic) | High stereoselectivity; mild reaction conditions (room temp, aqueous media). | Access to enantiopure products; reduced energy consumption and waste. | nih.gov |
| Aerobic Oxidation | Uses O2 as the terminal oxidant; often catalyzed by transition metals (e.g., Pd, Cu). | High atom economy; water is the primary byproduct. | acs.orgnih.gov |
| Photocatalysis | Uses visible light to drive reactions; can utilize water as an oxygen source. | Energy-efficient; operates under mild conditions. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating and significantly reduced reaction times. | Increased throughput and energy efficiency. | derpharmachemica.com |
Development and Application in Materials Science (e.g., Photoinitiators in Polymerization)
Aromatic α-hydroxy ketones are widely utilized as Type I photoinitiators in UV-curable formulations for inks, coatings, and adhesives. google.com Upon exposure to UV radiation, these molecules undergo unimolecular bond cleavage (α-cleavage) to generate free radicals, which initiate polymerization.
The structure of this compound is highly promising for this application. The thiophene (B33073) ring is an electron-rich aromatic system known for its excellent electronic and optoelectronic properties, which are leveraged in materials like organic solar cells and sensors. bohrium.comresearchgate.netresearchgate.net The incorporation of this moiety could influence the compound's molar absorptivity and the wavelength at which it is most effective, potentially shifting its activity toward longer, less-damaging UVA wavelengths or even visible light, a key goal in modern photoinitiator design.
Future research should focus on:
Photophysical Characterization: Determining the UV-Vis absorption spectrum, quantum yield of radical formation, and cleavage products of this compound.
Performance in Polymerization: Evaluating its efficiency in initiating the polymerization of various monomers (e.g., acrylates, methacrylates) and comparing its performance against commercial photoinitiators.
Structure-Property Relationships: Synthesizing analogues with different substituents on the thiophene ring to tune the photophysical properties and optimize performance for specific applications, such as low-migration coatings for food packaging or materials for 3D printing. radtech.org
| Photoinitiator Class | Initiation Mechanism | Key Structural Feature | Potential Role of this compound | References |
|---|---|---|---|---|
| α-Hydroxy Ketones (Type I) | Unimolecular α-cleavage upon UV absorption to form two radical fragments. | Aryl ketone with a hydroxyl group on the α-carbon. | Acts as a direct radical source. The thiophene moiety could enhance light absorption. | google.comradtech.org |
| Thioxanthones (Type II) | Bimolecular reaction; excited state interacts with a co-initiator (e.g., an amine). | Thioxanthone core. | While not a thioxanthone, the thiophene group is a key component of some high-performance thioxanthone derivatives. | google.comlongchangchemical.comlongchangchemical.com |
Exploration of Supramolecular Assembly and Advanced Functional Materials
The functional groups within this compound—a hydroxyl group (hydrogen bond donor) and a carbonyl group (hydrogen bond acceptor)—make it an excellent candidate for building ordered supramolecular structures. Hydrogen bonding is a powerful directional force in crystal engineering, allowing for the programmed assembly of molecules into complex architectures like tapes, sheets, or three-dimensional networks. mdpi.comresearchgate.net
The interplay between the intramolecular hydrogen bond (between the α-hydroxyl and the carbonyl) and potential intermolecular hydrogen bonds is of fundamental interest. nih.govrsc.org Research in this area could explore:
Crystal Engineering: Systematically growing and analyzing single crystals of the compound and its derivatives to understand the dominant hydrogen bonding motifs and packing arrangements. researchgate.net
Co-crystallization: Combining the molecule with other complementary components to form multi-component crystals (co-crystals) with tailored properties, such as modified solubility or optical characteristics.
Functional Materials: Investigating whether the ordered assemblies exhibit interesting properties. The inherent electronic capabilities of the thiophene moiety, when arranged in a highly ordered fashion through supramolecular interactions, could lead to materials with unique conductive or photoluminescent properties. bohrium.comrsc.org
Design and Optimization of Catalytic Systems for α-Hydroxy Ketone Synthesis and Transformations
The synthesis of α-hydroxy ketones, including this compound, relies heavily on efficient catalytic methods for the α-hydroxylation of the corresponding ketone precursor. organic-chemistry.org The design and optimization of these catalytic systems are paramount for achieving high yields, selectivity, and sustainability.
Future research trajectories in this domain include:
Transition-Metal Catalysis: Further development of palladium, copper, and gold-based catalysts that can operate under milder conditions and with lower catalyst loadings is needed. organic-chemistry.orgresearchgate.net The focus should be on creating robust catalysts that are tolerant of the sulfur atom in the thiophene ring, which can sometimes act as a catalyst poison.
Organocatalysis: Metal-free catalytic systems offer a more sustainable and less toxic alternative. rsc.org Chiral primary amine catalysts, for instance, have been used in asymmetric reactions to produce chiral α-substituted ketones. nih.gov Developing organocatalysts for the direct, asymmetric hydroxylation of thiophene-containing ketones is a significant goal.
Phase-Transfer Catalysis: This method uses simple catalysts to shuttle reagents between immiscible phases (e.g., aqueous and organic), often enabling reactions with inexpensive oxidants like molecular oxygen under mild conditions. acs.org Optimizing phase-transfer systems for the α-hydroxylation of hydrophobic substrates like 1-(5-ethylthiophen-2-yl)ethanone could lead to scalable and economical production processes.
| Catalytic System | Catalyst Example | Oxidant | Key Advantages | References |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(II) Complexes | O2 | High atom economy, environmentally friendly. | researchgate.netorganic-chemistry.org |
| Iodine-Promoted | I2 (substoichiometric) | DMSO or other | Metal-free, mild, and inexpensive. | rsc.org |
| Phase-Transfer Catalysis | Chiral Cinchona Alkaloids | O2 | Operationally simple, potential for high enantioselectivity. | acs.org |
| Organocatalysis | Primary Amines | NCS (for chlorination intermediate) | Metal-free, enables asymmetric synthesis. | nih.gov |
Q & A
Q. How to design analogs with enhanced stability or bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the ethyl group on the thiophene ring with halogens (e.g., Cl, Br) to improve metabolic stability .
- Prodrug strategies : Modify the hydroxy group to esters or phosphates for controlled release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
